N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with a suitable aldehyde or ketone.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile.
Coupling Reactions: The final compound is obtained by coupling the pyrazole, thiadiazole, and tetrazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and tetrazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or hydrazine groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.
Tetrazole Derivatives: Compounds with tetrazole rings and different substituents.
Properties
Molecular Formula |
C20H16ClN9S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[[4-(tetrazol-1-yl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H16ClN9S/c21-17-4-2-1-3-15(17)12-29-10-9-18(26-29)23-20-25-24-19(31-20)11-14-5-7-16(8-6-14)30-13-22-27-28-30/h1-10,13H,11-12H2,(H,23,25,26) |
InChI Key |
KXRKAJLTANYQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC3=NN=C(S3)CC4=CC=C(C=C4)N5C=NN=N5)Cl |
Origin of Product |
United States |
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